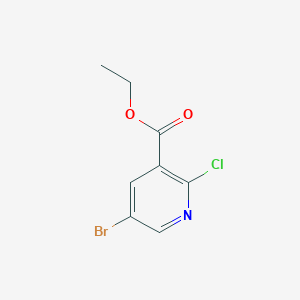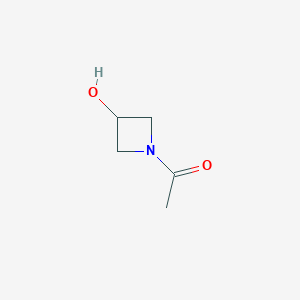
1,4-Bis-Boc-1,4,7-triazaheptane
Overview
Description
1,4-Bis-Boc-1,4,7-triazaheptane is a chemical compound with the molecular formula C14H29N3O4 and a molecular weight of 303.4 g/mol . It is a derivative of 1,4,7-triazaheptane, where two tert-butoxycarbonyl (Boc) groups are attached to the nitrogen atoms. This compound is commonly used in organic synthesis and proteomics research due to its unique structural properties .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are designed to target specific proteins for degradation .
Mode of Action
1,4-Bis-Boc-1,4,7-triazaheptane acts as a linker in the design of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound helps connect the target protein with the protein degradation machinery, facilitating the degradation of the specific protein .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the ubiquitin-proteasome system . This system is responsible for protein degradation in cells . By facilitating the degradation of specific proteins, the compound can influence various biochemical pathways depending on the function of the targeted protein .
Result of Action
The molecular and cellular effects of this compound are related to its role in the degradation of specific proteins . By targeting these proteins for degradation, it can influence cellular processes that these proteins are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis-Boc-1,4,7-triazaheptane can be synthesized through a multi-step process involving the protection of diethylenetriamine with Boc groups. One common method involves the reaction of diethylenetriamine with 2-(tert-butoxycarbonyloximino)-2-phenylacetonitrile (Boc-ON) in tetrahydrofuran (THF) at 0°C under nitrogen atmosphere . The reaction mixture is stirred for an hour, and the product is purified using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis-Boc-1,4,7-triazaheptane undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be deprotected under mild acidic conditions to form free amines, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The free amine groups can react with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Major Products
Deprotected Amine: Removal of Boc groups yields 1,4,7-triazaheptane.
Amides: Coupling reactions with carboxylic acids produce amides.
Scientific Research Applications
1,4-Bis-Boc-1,4,7-triazaheptane is utilized in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
1,7-Bis-Boc-1,4,7-triazaheptane: Similar in structure but with different Boc protection patterns.
1,4,7-Triazaheptane: The parent compound without Boc protection.
Uniqueness
1,4-Bis-Boc-1,4,7-triazaheptane is unique due to its dual Boc protection, which provides stability and allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex molecules and PROTACs .
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNOQXYYSVIUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373212 | |
| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120131-72-8 | |
| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)
